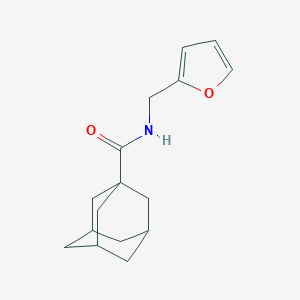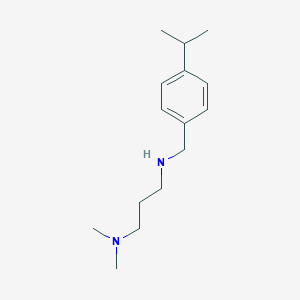![molecular formula C10H13Cl2NO B358750 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol CAS No. 412308-24-8](/img/structure/B358750.png)
1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol is an organic compound with the molecular formula C10H13Cl2NO It is characterized by the presence of a 2,4-dichlorophenyl group attached to a methylamino group, which is further connected to a propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of isopropanolamine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide or potassium carbonate as bases, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
化学反応の分析
Types of Reactions: 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used to replace the chlorine atoms.
Major Products:
Oxidation: Formation of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-one.
Reduction: Formation of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-amine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-[(2,4-Dichlorophenyl)methylamino]propan-2-ol can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)methylamino]ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-[(2,4-Dichlorophenyl)methylamino]butan-2-ol: Similar structure but with a butan-2-ol moiety.
2-[(2,4-Dichlorophenyl)methylamino]-1-phenyl-1-propanol: Contains a phenyl group in addition to the propan-2-ol moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-2-3-9(11)4-10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHQCUGXPMWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B358686.png)


![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)



![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)

![2-{2-[(2-Fluorobenzyl)amino]ethoxy}ethanol](/img/structure/B358739.png)
![2-{[(4-bromophenyl)methyl]amino}butan-1-ol](/img/structure/B358744.png)
